molecular formula C16H12N4O4 B12877805 N'-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide

N'-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide

Cat. No.: B12877805
M. Wt: 324.29 g/mol
InChI Key: BYYGAZZHTRAAGH-JXMROGBWSA-N
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Description

N'-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a nitro-substituted furan-vinyl group at the hydrazide position. This structural motif combines the electron-withdrawing nitro group with the aromatic quinoline core, which is known for its role in enhancing pharmacological properties such as antimicrobial, anticancer, and antitubercular activities .

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

N'-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carbohydrazide

InChI

InChI=1S/C16H12N4O4/c21-16(13-8-9-17-14-4-2-1-3-12(13)14)19-18-10-7-11-5-6-15(24-11)20(22)23/h1-10,18H,(H,19,21)/b10-7+

InChI Key

BYYGAZZHTRAAGH-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NNC=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-vinylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrofuran group can be reduced to an amine or hydroxylamine.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-(5-Nitrofuran-2-yl)vinyl)quinoline-4-carbohydrazide involves its interaction with cellular components. The nitrofuran group is known to inhibit bacterial enzymes involved in glucose and pyruvate metabolism, leading to the disruption of energy production in bacterial cells . This compound may also interact with DNA, causing damage and inhibiting replication, which contributes to its anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s nitrofuran group distinguishes it from halogenated or methoxy-substituted analogs, offering unique redox properties for targeting nitroreductase enzymes in microbial or cancer cells .
  • Compounds with heterocyclic appendages (e.g., benzothiazole, thiophene) exhibit higher molecular weights and enhanced target specificity but may suffer from reduced solubility .

Key Findings :

  • Benzothiazole-containing analogs (e.g., MIC 12.5 µg/mL against M. tuberculosis) outperform methoxy-substituted derivatives in antitubercular activity, likely due to improved membrane penetration .
  • Anticancer activity correlates with planar heterocyclic systems (e.g., benzofuran-indole hybrids), which facilitate DNA intercalation .

Mechanistic Insights

  • Nitro Group Role : Nitrofuran derivatives are pro-drugs activated by nitroreductases, generating reactive intermediates that damage DNA or inhibit enzymes .
  • Quinoline Core: Binds to topoisomerases or gyrases in microbial cells, disrupting DNA replication .
  • Hydrazide Linkage : Facilitates metal chelation, enhancing antioxidant or antiproliferative effects .

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